

An In-depth Technical Guide to 3,5-Dimethyl-3-heptene

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Compound of Interest

Compound Name: 3,5-Dimethyl-3-heptene

Cat. No.: B165669

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the alkene **3,5-Dimethyl-3-heptene**, a nine-carbon branched alkene. The document details its chemical and physical properties, outlines the primary synthetic routes for its preparation, and includes detailed experimental protocols. While direct applications in drug development are not widely documented, this guide explores the compound's relevance as a chemical intermediate and discusses the broader context of the biological activities of alkene isomers. The information is presented with clearly structured data, detailed methodologies, and visualizations to aid researchers in understanding and utilizing this compound.

Introduction

3,5-Dimethyl-3-heptene is an unsaturated hydrocarbon with the molecular formula C_9H_{18} .^[1]^[2]^[3] Its structure features a seven-carbon chain with methyl groups at the third and fifth positions and a double bond originating at the third carbon. This substitution pattern leads to the existence of cis and trans stereoisomers. The compound serves as a useful model for studying the reactions of substituted alkenes and as an intermediate in organic synthesis.^[4] This guide aims to consolidate the available technical information on **3,5-Dimethyl-3-heptene**, with a focus on its synthesis and properties.

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-Dimethyl-3-heptene** is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of **3,5-Dimethyl-3-heptene**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₈	[1][2][3]
Molecular Weight	126.24 g/mol	[2][3]
CAS Number	59643-68-4 (for E-isomer), 19549-93-0 (for cis/trans mixture)	[1][3][5]
IUPAC Name	(3E)-3,5-Dimethylhept-3-ene	[3]
Boiling Point	~131 °C	[4]
Specific Gravity	0.73 at 20 °C	[4]
Flash Point	23 °C	[4]
Appearance	Clear liquid	[4]

Synthesis of 3,5-Dimethyl-3-heptene

The primary synthetic routes to **3,5-Dimethyl-3-heptene** involve the dehydration of the corresponding alcohol, 3,5-dimethyl-3-heptanol, or the catalytic dehydrogenation of the alkane, 3,5-dimethylheptane.

Synthesis via Dehydration of 3,5-Dimethyl-3-heptanol

This method is a classic acid-catalyzed elimination reaction (E1 mechanism) where the hydroxyl group of the alcohol is protonated, leaves as a water molecule, and a double bond is formed.[6]

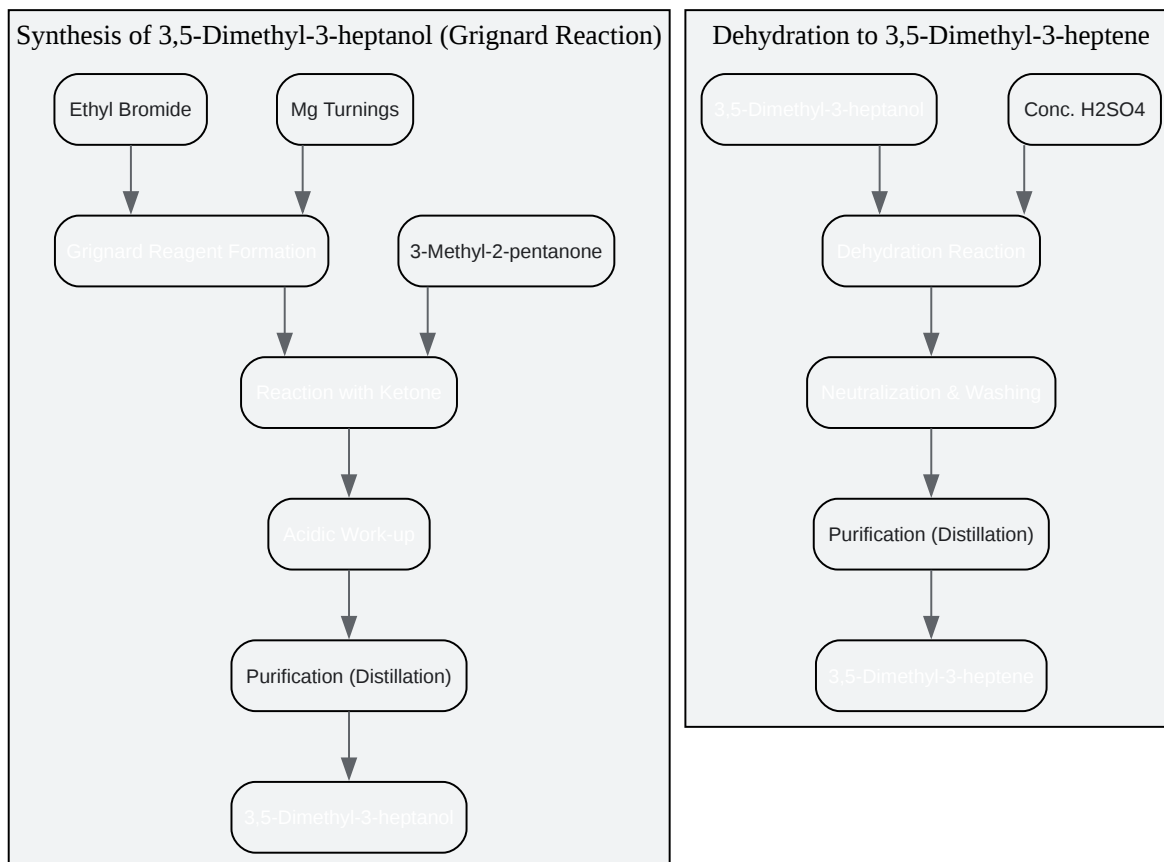
The precursor alcohol can be synthesized via a Grignard reaction.

- **Reaction Principle:** Ethyl magnesium bromide (a Grignard reagent) is reacted with 3-methyl-2-pentanone. The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup yields the tertiary alcohol, 3,5-dimethyl-3-heptanol.
- **Materials:**
 - Magnesium turnings
 - Anhydrous diethyl ether
 - Ethyl bromide
 - 3-Methyl-2-pentanone
 - Hydrochloric acid (e.g., 1 M)
 - Saturated aqueous sodium bicarbonate
 - Anhydrous sodium sulfate
- **Procedure:**
 - **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
 - **Reaction with Ketone:** Cool the Grignard reagent solution in an ice bath. Add a solution of 3-methyl-2-pentanone in anhydrous diethyl ether dropwise with stirring. A white precipitate will form. After the addition is complete, remove the ice bath and stir the mixture at room temperature for one hour.
 - **Work-up:** Slowly and cautiously pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and dissolve the magnesium

salts. Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the ether layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

- Purification: Dry the ether layer over anhydrous sodium sulfate. Filter and remove the ether by rotary evaporation. The crude 3,5-dimethyl-3-heptanol can be purified by distillation under reduced pressure.
- Reaction Principle: The tertiary alcohol undergoes dehydration when heated with a strong acid catalyst like sulfuric acid.^[7]
- Materials:
 - 3,5-Dimethyl-3-heptanol
 - Concentrated sulfuric acid
 - Saturated aqueous sodium bicarbonate
 - Anhydrous calcium chloride
- Procedure:
 - Reaction Setup: In a round-bottom flask, place 3,5-dimethyl-3-heptanol. Cool the flask in an ice bath and slowly add concentrated sulfuric acid with swirling.
 - Distillation: Equip the flask for simple distillation. Heat the mixture gently. The lower boiling alkene product will distill over. Collect the distillate in a flask cooled in an ice bath.
 - Work-up: Transfer the distillate to a separatory funnel and wash it with a saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities. Then, wash with water.
 - Purification: Dry the organic layer over anhydrous calcium chloride. The final product, **3,5-Dimethyl-3-heptene**, can be purified by fractional distillation.

The following diagram illustrates the workflow for the synthesis of **3,5-Dimethyl-3-heptene** via the dehydration of 3,5-dimethyl-3-heptanol.



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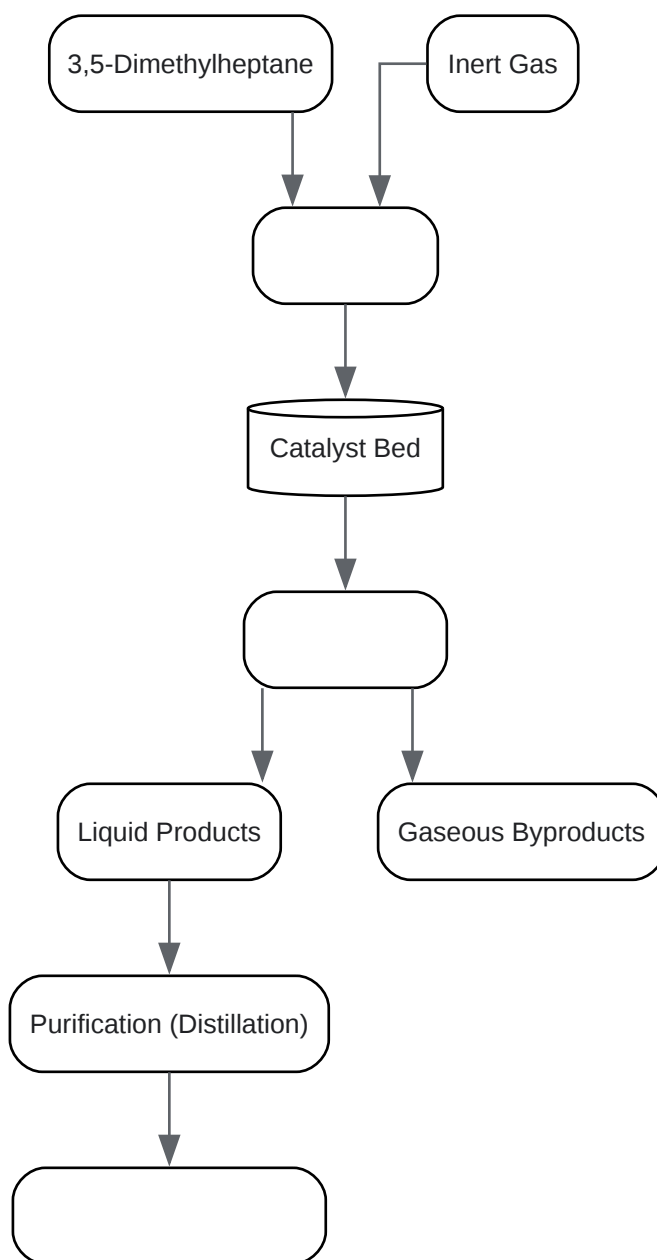
Caption: Synthesis workflow for **3,5-Dimethyl-3-heptene**.

Synthesis via Catalytic Dehydrogenation of 3,5-Dimethylheptane

Catalytic dehydrogenation is a common industrial method for converting alkanes to alkenes.[8][9][10] This process typically requires high temperatures and a metal-based catalyst.

- Reaction Principle: 3,5-Dimethylheptane is passed over a heated catalyst, typically a noble metal like platinum or palladium on a support such as alumina, which facilitates the removal of hydrogen to form the alkene.[\[11\]](#)
- Materials:
 - 3,5-Dimethylheptane
 - Catalyst (e.g., Pt/Al₂O₃ or Cr₂O₃/Al₂O₃)
 - Inert gas (e.g., Nitrogen or Argon)
- Procedure:
 - Catalyst Activation: The catalyst is typically activated in a tube furnace under a flow of hydrogen at a high temperature (e.g., 400-500 °C) to reduce the metal oxides.
 - Reaction: The activated catalyst is maintained at the reaction temperature (typically 500-600 °C). A stream of 3,5-dimethylheptane vapor, carried by an inert gas, is passed through the catalyst bed.
 - Product Collection: The product stream is passed through a condenser to liquefy the C₉ hydrocarbons, separating them from gaseous hydrogen and any light hydrocarbon byproducts.
 - Purification: The collected liquid, which will be a mixture of unreacted alkane, the desired alkene, and potentially other isomers, is purified by fractional distillation.

The following diagram illustrates the general workflow for the catalytic dehydrogenation process.



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Caption: Catalytic dehydrogenation workflow.

Biological Activity and Relevance in Drug Development

Currently, there is a lack of specific data in the scientific literature detailing the biological activity or direct application of **3,5-Dimethyl-3-heptene** in drug development.[12] However, the

broader class of alkene isomers is of interest in several biological contexts. The presence of a double bond introduces reactivity that can be exploited in synthesis and can also be a site for metabolic transformations in biological systems.

The lipophilic nature of C9 alkenes suggests they may interact with cell membranes, and their metabolism could potentially lead to the formation of epoxides or other reactive intermediates. While no specific signaling pathways are known to be directly modulated by **3,5-Dimethyl-3-heptene**, the principles of its synthesis and reactivity are fundamental to medicinal chemistry. [12] The ability to introduce branched alkyl chains and control the geometry of double bonds is a critical aspect of designing molecules with specific steric and electronic properties to interact with biological targets.

Conclusion

3,5-Dimethyl-3-heptene is a branched alkene with well-defined physicochemical properties. Its synthesis is readily achievable through established organic chemistry methodologies, primarily the dehydration of the corresponding tertiary alcohol or the catalytic dehydrogenation of the parent alkane. While its direct biological activity and role in drug development are not yet established, it serves as a valuable chemical intermediate and a model compound for studying the reactivity of substituted alkenes. The detailed protocols and data presented in this guide are intended to support further research and application of this compound in various fields of chemical science.

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